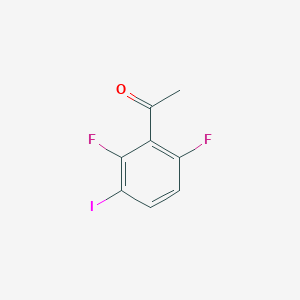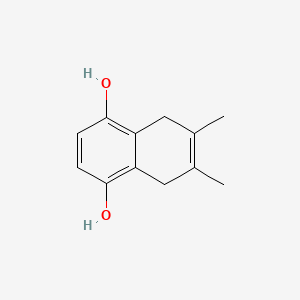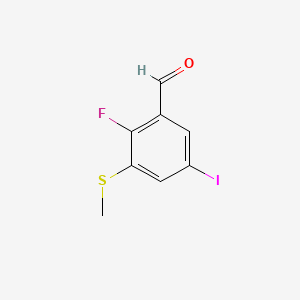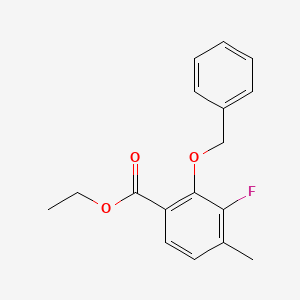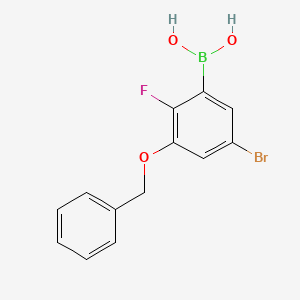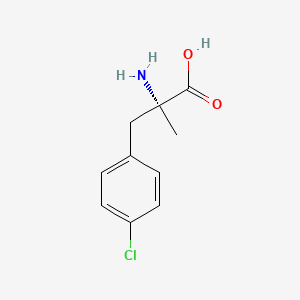
4-Chloro-a-methyl-D-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-a-methyl-D-phenylalanine, also known as (2R)-2-amino-3-(4-chlorophenyl)-2-methylpropanoic acid, is a derivative of phenylalanine. This compound is characterized by the presence of a chlorine atom at the para position of the phenyl ring and a methyl group at the alpha position of the amino acid. It is commonly used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-a-methyl-D-phenylalanine typically involves the chlorination of phenylalanine derivatives. One common method is the reaction of phenylalanine with thionyl chloride to introduce the chlorine atom at the para position. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-a-methyl-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenylalanine derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-a-methyl-D-phenylalanine is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: Studying enzyme-substrate interactions and protein synthesis.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 4-Chloro-a-methyl-D-phenylalanine involves its interaction with specific molecular targets. It acts as an inhibitor of tryptophan hydroxylase, an enzyme involved in the synthesis of serotonin. By inhibiting this enzyme, the compound reduces the levels of serotonin in the brain, which can have various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-DL-phenylalanine: A racemic mixture of D- and L-forms of 4-Chloro-phenylalanine.
4-Chloro-L-phenylalanine: The L-form of 4-Chloro-phenylalanine.
4-Chloro-D-phenylalanine: The D-form of 4-Chloro-phenylalanine
Uniqueness
4-Chloro-a-methyl-D-phenylalanine is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct chemical properties. These modifications enhance its stability and reactivity, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C10H12ClNO2 |
|---|---|
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(4-chlorophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1 |
Clave InChI |
IVPYXMQYUYFSFC-SNVBAGLBSA-N |
SMILES isomérico |
C[C@@](CC1=CC=C(C=C1)Cl)(C(=O)O)N |
SMILES canónico |
CC(CC1=CC=C(C=C1)Cl)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]-](/img/structure/B14022944.png)


![2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine](/img/structure/B14022971.png)
![2-bromo-4-[(E)-2-carboxyethenyl]-6-methoxyphenolate](/img/structure/B14022978.png)
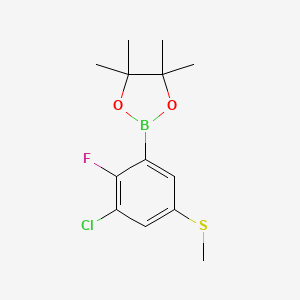
![(1S)-7'-[[Bis(1-methylethyl)amino]carbonyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7-carboxylic acid](/img/structure/B14022986.png)

![tert-Butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B14023003.png)
